Product packaging for (4-Pentylphenyl)thiourea(Cat. No.:CAS No. 832098-80-3)

(4-Pentylphenyl)thiourea

Cat. No.: B14215268
CAS No.: 832098-80-3
M. Wt: 222.35 g/mol
InChI Key: QRMAQPKLEOPEER-UHFFFAOYSA-N
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Description

(4-Pentylphenyl)thiourea is an organosulfur compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol. Its structure features a thiourea moiety, where a sulfur atom replaces the oxygen atom found in urea, linked to a 4-pentylphenyl group. This configuration is characteristic of a class of disubstituted thiourea derivatives, which are recognized in medicinal chemistry as privileged structures due to their versatile interactions with biological targets. The compound's structure is confirmed by its SMILES notation, CCCCCC1=CC=C(C=C1)NC(=S)N. Thiourea derivatives are extensively utilized in organic synthesis and pharmaceutical research because of their diverse biological activities. These compounds are known to exhibit a wide range of pharmacological properties, serving as key scaffolds in the development of potential therapeutic agents. Research into analogs and related structures has demonstrated activities including antibacterial, antioxidant, and anticancer effects. The mechanism of action for many bioactive thiourea derivatives often involves the inhibition of specific enzymes. The thiocarbonyl group can act as a potent pharmacophore, capable of forming stable hydrogen bonds with recognition elements in enzyme active sites, such as those found in various kinases and ureases. Furthermore, thiourea derivatives can function as ligands, coordinating with various metal centers to form stable complexes, which can be explored for their unique chemical and biological properties. This compound is provided as a high-purity compound for research purposes. It is intended for use in investigative studies in medicinal chemistry, organic synthesis, and as a building block for the development of novel chemical entities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2S B14215268 (4-Pentylphenyl)thiourea CAS No. 832098-80-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832098-80-3

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

(4-pentylphenyl)thiourea

InChI

InChI=1S/C12H18N2S/c1-2-3-4-5-10-6-8-11(9-7-10)14-12(13)15/h6-9H,2-5H2,1H3,(H3,13,14,15)

InChI Key

QRMAQPKLEOPEER-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Pentylphenyl Thiourea and Its Derivatives

Established Synthetic Routes for Thiourea (B124793) Scaffolds

The formation of the thiourea backbone is a fundamental step in the synthesis of (4-Pentylphenyl)thiourea. Two principal methodologies are widely employed for this purpose: the condensation of isothiocyanates with amines and various thioacylation techniques.

Isothiocyanate-Amine Condensation Reactions

The most common and straightforward method for preparing thiourea derivatives is the reaction between an isothiocyanate and an amine. This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The process is generally high-yielding and allows for great structural diversity. mdpi.com

For the synthesis of an unsymmetrical N,N'-disubstituted thiourea, such as this compound if it were to be further substituted, an appropriately selected isothiocyanate is treated with a primary or secondary amine. mdpi.com The reaction is often carried out in a solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com The choice of reactants dictates the final substitution pattern on the thiourea. For instance, reacting phenyl isothiocyanate with various amines is a common strategy to produce a series of N-phenylthiourea derivatives. mdpi.com

Table 1: Representative Conditions for Isothiocyanate-Amine Condensation
Isothiocyanate ReactantAmine ReactantSolventConditionsYieldReference
Phenyl isothiocyanateVarious primary/secondary aminesDichloromethaneRoom Temperature, 1-2h>70% mdpi.com
Benzoyl isothiocyanateHeterocyclic aminesAcetone (B3395972)Reflux, 2hGood core.ac.uk
Aryl isothiocyanatesortho-AminophenylcyclopropaneN/AN/AN/A
Phenyl isothiocyanateAminesDimethylbenzeneN/AHigh

Thioacylation Methods and Variations

Thioacylation offers an alternative route to thioureas and involves the reaction of a nucleophile, typically an amine, with a thioacylating agent. These agents are molecules capable of transferring a thiocarbonyl group (C=S).

One notable variation involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. When activated with trifluoroacetic acid anhydride (B1165640) (TFAA), it can effectively thioacylate nucleophiles like amines to form substituted thioureas under gentle conditions. nih.gov Another approach utilizes benzotriazole-based reagents, such as N-thiocarbamoyl benzotriazoles, which can be considered synthetic equivalents of isothiocyanates and react with amines to form thioureas.

Furthermore, carbon disulfide (CS₂) can serve as a simple thioacylating agent. Its reaction with amines, often in an aqueous medium, can produce both symmetrical and unsymmetrical thioureas. This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. lookchem.com

Regioselective Synthesis of this compound

To synthesize this compound specifically, the general methods described above must be applied with a focus on incorporating the 4-pentylphenyl moiety in a controlled manner. This involves careful selection of starting materials and optimization of the reaction environment.

Precursor Selection and Design for the Pentylphenyl Moiety

The synthesis of this compound necessitates precursors that contain the 4-pentylphenyl group. The two primary strategies start with either 4-pentylaniline (B1581728) or 4-pentylphenyl isothiocyanate.

Starting from 4-Pentylaniline : This is a common and readily available precursor. fishersci.cachemdad.combu.edu.eg To form the target molecule, 4-pentylaniline can be reacted with a source of the thiocarbonyl group. For example, it can be treated with a salt of thiocyanic acid (like KSCN or NH₄SCN) under acidic conditions, or it can react with a thioacylating agent like thiophosgene (B130339) or its equivalents. surajitdhara.in The reaction of 4-pentylaniline with a pre-formed acyl isothiocyanate is another viable path to generate a more complex N-acyl-(4-pentylphenyl)thiourea derivative. core.ac.uk

Starting from 4-Pentylphenyl isothiocyanate : In this approach, the 4-pentylphenyl group is already part of the isothiocyanate reactant. This compound can be synthesized from 4-pentylaniline by reacting it with thiophosgene or a related reagent. surajitdhara.inmdpi.com Once obtained, 4-pentylphenyl isothiocyanate is reacted with ammonia (B1221849) or an appropriate amine to yield the desired thiourea. For the parent this compound, a reaction with ammonia would be required.

The 4-pentylphenyl moiety itself is typically introduced onto an aromatic ring via reactions like Friedel-Crafts acylation followed by reduction, or through cross-coupling reactions like the Suzuki–Miyaura coupling using 4-pentylphenylboronic acid. nih.govmdpi.com

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires the careful optimization of several reaction parameters. Based on general thiourea synthesis literature, the following factors are critical:

Solvent : The choice of solvent can influence reaction rates and solubility of reactants and products. Solvents ranging from acetone to dichloromethane and dimethylformamide (DMF) are commonly used. core.ac.ukresearchgate.net

Temperature : While many isothiocyanate-amine condensations proceed efficiently at room temperature, some reactions may require heating (reflux) to go to completion. mdpi.comcore.ac.uk Conversely, controlling the temperature can be crucial to prevent side reactions.

Catalysts : The use of catalysts can significantly improve reaction efficiency. For instance, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can enhance yields in heterogeneous reaction systems. core.ac.uk In other cases, bases like triethylamine (B128534) or even inorganic bases may be used to facilitate the reaction. ceu.es

Stoichiometry : The molar ratio of the reactants (e.g., amine to isothiocyanate) is adjusted to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts.

Table 2: Hypothetical Optimization for the Synthesis of this compound via Isothiocyanate Condensation
EntryReactant AReactant BSolventTemperature (°C)CatalystYield (%)
14-PentylanilineAmmonium ThiocyanateHCl (aq)100NoneModerate
24-Pentylphenyl isothiocyanateAmmoniaDichloromethane25NoneGood
34-Pentylphenyl isothiocyanateAmmoniaTetrahydrofuran25NoneGood
44-PentylanilineBenzoyl isothiocyanateAcetone56 (Reflux)NoneHigh
5Acid chloride precursor + KSCN4-PentylanilineAcetone/Water25TBABImproved

This table is illustrative and based on general synthetic principles for thioureas.

Targeted Derivatization of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions targeting the nitrogen and sulfur atoms of the thiourea moiety.

Acylation : The nitrogen atoms of the thiourea can be acylated using acyl chlorides or anhydrides. This reaction can be regioselective, with acylation often favoring the nitrogen atom attached to the less electron-donating group, a selectivity that can be dependent on the pKa of the corresponding amines. core.ac.ukceu.es For example, reacting this compound with an acyl chloride like 5-cyano-benzofuran-2-carbonyl chloride would yield 1-(5-cyano-benzofuran-2-yl-carbonyl)-3-(4-pentyl-phenyl)thiourea.

Alkylation : The sulfur atom is nucleophilic and can be readily alkylated using alkyl halides, a reaction known as S-alkylation. rsc.org Reductive alkylation of the nitrogen atoms is also possible using aldehydes or ketones in the presence of a reducing agent like trichlorosilane, leading to further N-substitution. mdpi.com

Cyclization Reactions : The thiourea functional group is a key precursor for the synthesis of various heterocyclic compounds. Depending on the co-reactant, this compound can be cyclized into thiazoles, benzothiazines, or triazoles. lookchem.comasianpubs.org For instance, reaction with α-haloketones is a classic method for constructing 2-aminothiazole (B372263) rings. Reaction with oxalyl dichloride can lead to the formation of imidazolyl-pyrimidine derivatives. These cyclization reactions are powerful tools for creating structurally diverse libraries of compounds from a common thiourea starting material.

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship Studies

The synthesis of this compound and its analogs for structure-activity relationship (SAR) studies typically revolves around the versatile reactivity of the isothiocyanate group. The parent compound, this compound, can be synthesized through the reaction of 4-pentylphenyl isothiocyanate with ammonia. However, the real value for SAR studies lies in the generation of a library of derivatives with systematic structural modifications.

A primary and highly effective strategy for creating analogs is the reaction of a selected isothiocyanate with a diverse range of amines. mdpi.comnih.govresearchgate.net For derivatives of this compound, this involves reacting 4-pentylphenyl isothiocyanate with various primary or secondary amines to yield N,N'-disubstituted thioureas. This approach allows for the systematic modification of the N' substituent to explore how changes in steric bulk, lipophilicity, and electronic properties affect biological activity. For example, introducing a piperazine (B1678402) ring has been shown to enhance the potency and selectivity of some thiourea derivatives in anti-leishmanial studies. mdpi.comnih.govresearchgate.net

The general synthetic approach allows for wide structural diversity, which is essential for comprehensive SAR analysis. By modifying the substituents on the phenyl ring, the length of the alkyl chain (pentyl group), and the groups attached to the thiourea nitrogens, researchers can systematically probe the chemical space to optimize for a desired biological effect. nih.govnih.gov

Table 1: Synthetic Strategies for this compound Analogs for SAR Studies

Modification Strategy Reactants Product Type Purpose in SAR Reference Example
N'-Substitution 4-Pentylphenyl isothiocyanate + Various Amines (e.g., primary, secondary, cyclic)N,N'-Disubstituted ThioureasTo explore the effect of steric and electronic properties of the N'-substituent. mdpi.com
Acylation This compound + Acyl Chlorides (e.g., Benzoyl chloride)N-Acyl-(4-pentylphenyl)thioureasTo introduce hydrogen bond acceptors and modify electronic distribution. ubaya.ac.id
Aryl Ring Substitution Substituted Aniline + IsothiocyanateN-(Substituted-phenyl)thioureasTo investigate the influence of electron-donating/withdrawing groups on the phenyl ring. analis.com.my

Formation of Metal Complexes with this compound Ligands

Thiourea and its derivatives, including this compound, are highly effective ligands in coordination chemistry due to the presence of soft sulfur and hard nitrogen donor atoms. ksu.edu.trmaterialsciencejournal.org This allows them to form stable complexes with a wide range of transition metals. The synthesis of these metal complexes typically involves the direct reaction of the thiourea ligand with a metal salt in an appropriate solvent. materialsciencejournal.orgmdpi.com

The coordination behavior of the thiourea ligand can vary. In many cases, it acts as a monodentate ligand, coordinating to the metal center exclusively through the sulfur atom. materialsciencejournal.orgmdpi.com This is a common binding mode observed in complexes with metals like gold(I) and silver(I). mdpi.com For instance, reacting a thiourea derivative with [AuCl(tht)] (tht = tetrahydrothiophene) or [Ag(OTf)(PPh3)] can yield linear complexes where the ligand is S-bonded. mdpi.com

Alternatively, thiourea derivatives can function as bidentate chelating ligands, coordinating through both the sulfur atom and one of the nitrogen atoms (S,N-chelation). mdpi.comrsc.org This mode is often observed in complexes with metals such as nickel(II), palladium(II), and copper(II), leading to the formation of stable, neutral, square-planar, or tetrahedral complexes of the type [M(L)2]. ksu.edu.trresearchgate.netresearchgate.net The formation of a chelate ring enhances the thermodynamic stability of the resulting complex. The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the substituents on the thiourea ligand, the reaction conditions, and the presence of ancillary ligands. mdpi.com

The synthesis of these complexes is generally straightforward. A solution of the this compound ligand in a solvent like methanol, ethanol, or acetone is mixed with a solution of the desired metal salt (e.g., NiCl2, CuCl2, CoCl2). materialsciencejournal.org The resulting complex often precipitates from the solution upon stirring and can be isolated by filtration. materialsciencejournal.org The stoichiometry of the reactants, typically a 2:1 ligand-to-metal ratio, is controlled to obtain the desired complex. materialsciencejournal.org

Table 2: Synthesis of Metal Complexes with Thiourea Ligands

Metal Ion Typical Metal Salt Ligand-to-Metal Ratio Coordination Mode Resulting Geometry (Example) Reference Example
Gold(I) [AuCl(tht)], [Au(OTf)(PPh3)]1:1 or 2:1Monodentate (S-bonded)Linear mdpi.com
Silver(I) [Ag(OTf)(PPh3)]1:1 or 2:1Bidentate (P,S-chelate)* mdpi.com
Nickel(II) NiCl22:1Bidentate (S,N- or S,O-chelate) Square-planar ksu.edu.tr, researchgate.net, researchgate.net
Copper(II) CuCl22:1Bidentate (S,N- or S,O-chelate)Square-planar ksu.edu.tr
Cobalt(II) CoCl22:1Bidentate (S,N- or S,O-chelate)**Tetrahedral ksu.edu.tr
Palladium(II) [PdCl2(phen)]1:1Bidentate (S,N-chelate)Square-planar rsc.org

*Note: In the referenced silver complex, a phosphine-containing thiourea ligand was used, leading to P,S chelation. mdpi.com **Note: S,O-chelation occurs with acylthiourea derivatives where the carbonyl oxygen participates in bonding. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Pentylphenyl Thiourea

Single Crystal X-ray Diffraction (XRD) Analysis

For (4-Pentylphenyl)thiourea, a search of prominent crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystallographic information file (CIF) or a CCDC deposition number crystallography.netcrystallography.netnih.govcam.ac.uk. Such a file would contain the detailed atomic coordinates and cell parameters necessary for a complete structural elucidation. Without this data, it is not possible to provide a scientifically accurate description of:

Supramolecular Aggregation Patterns:The overall extended network formed by intermolecular forces, which can influence properties like solubility and melting point.

While studies on related thiourea (B124793) derivatives offer general insights into the types of interactions that might be expected, such as hydrogen-bonded dimers or chains ceu.esacs.org, this information is not a substitute for experimental data on the specific compound of interest.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification:An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine groups, C-N stretching, and the C=S (thione) stretching of the thiourea core. Additionally, vibrations associated with the aromatic ring and the aliphatic pentyl chain would be present.

Generic FTIR spectra for thiourea itself show characteristic peaks for N-H stretching around 3400-3100 cm⁻¹, and C=S stretching vibrations in the region of 700-800 cm⁻¹ iosrjournals.orgresearchgate.netnist.gov. However, the precise frequencies and intensities of these vibrations for this compound would be influenced by the electronic and steric effects of the 4-pentylphenyl substituent. Without a published and analyzed spectrum for this specific compound, a detailed table of vibrational frequencies and their assignments cannot be compiled. Theoretical calculations could provide estimates of these frequencies, but experimental verification is crucial for scientific accuracy researchgate.netsioc-journal.cnnih.gov.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for its specific chemical structure. renishaw.comedinst.com The analysis of this compound reveals characteristic vibrational frequencies corresponding to its distinct functional groups: the thiourea moiety, the para-substituted benzene (B151609) ring, and the n-pentyl chain. The assignment of these vibrational modes is typically supported by density functional theory (DFT) calculations, which correlate theoretical frequencies with experimental observations. eurjchem.comresearchgate.net

The Raman spectrum can be interpreted by assigning specific bands to different molecular motions. s-a-s.org Key vibrations for aryl thiourea derivatives include N-H, C=S, and C-N stretching modes. tandfonline.commdpi.com The aromatic ring exhibits characteristic C-H stretching and C=C ring stretching and breathing modes, while the pentyl group displays typical aliphatic C-H stretching and deformation vibrations. renishaw.comnaturalspublishing.com

A summary of the expected principal vibrational modes for this compound is presented below. The precise wavenumbers can be influenced by the molecular environment and physical state (solid or solution). s-a-s.org

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Description
Aromatic C-H StretchPhenyl Ring3100 - 3000Stretching of the C-H bonds on the benzene ring. mdpi.com
Aliphatic C-H StretchPentyl Chain3000 - 2850Asymmetric and symmetric stretching of C-H bonds in CH₂ and CH₃ groups. naturalspublishing.com
N-H StretchThiourea3450 - 3150Asymmetric and symmetric stretching of the N-H bonds. mdpi.comnih.gov
C=C Ring StretchPhenyl Ring1620 - 1580Stretching vibrations within the aromatic ring framework. renishaw.comtandfonline.com
N-H BendThiourea1580 - 1540In-plane bending/deformation of the N-H bonds. bdpsjournal.org
C-N StretchThiourea/Phenyl1350 - 1250Stretching of the carbon-nitrogen bonds. bdpsjournal.org
C=S StretchThiourea1150 - 1050 & 750 - 650The thiocarbonyl stretch often couples with other modes, resulting in bands in these regions. tandfonline.commdpi.com
Ring Breathing ModePhenyl Ring~1000Symmetric expansion and contraction of the entire benzene ring. renishaw.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing information about the local magnetic environments of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum of this compound provides a precise map of the different types of protons in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons) for each signal allow for the unambiguous assignment of every proton.

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted benzene ring, appearing as two distinct doublets. researchgate.net The protons of the thiourea group (N-H) typically appear as broad singlets due to quadrupole broadening and potential chemical exchange; their chemical shift can be sensitive to solvent and concentration. nih.govresearchgate.net The aliphatic pentyl chain displays signals in the upfield region, with multiplicities determined by the number of adjacent protons (n+1 rule). chemistrysteps.com

The predicted ¹H NMR spectral data for this compound in a solvent like CDCl₃ are detailed in the following table.

Assignment (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-N (Thiourea)9.0 - 7.5Broad Singlet2H
H-2, H-6 (Aromatic)7.4 - 7.2Doublet2H
H-3, H-5 (Aromatic)7.2 - 7.0Doublet2H
-CH₂- (Benzylic)2.7 - 2.5Triplet2H
-(CH₂)₃- (Internal)1.7 - 1.2Multiplet6H
-CH₃ (Terminal)1.0 - 0.8Triplet3H

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. In a proton-decoupled spectrum, each unique carbon appears as a single line, with its chemical shift indicating its electronic environment.

For this compound, the most downfield signal belongs to the thiocarbonyl carbon (C=S) of the thiourea group, which is significantly deshielded and typically appears in the 175-185 ppm range. nih.govspectrabase.com The carbon atoms of the aromatic ring resonate between 120 and 140 ppm. oregonstate.edu The different chemical environments of the substituted (C-1, C-4) and unsubstituted (C-2, C-3, C-5, C-6) carbons allow for their distinct assignment. The aliphatic carbons of the pentyl chain are shielded and appear in the upfield region of the spectrum (10-40 ppm). docbrown.info

The predicted ¹³C NMR spectral data for this compound are summarized below.

Assignment (Carbon) Predicted Chemical Shift (δ, ppm)
C=S (Thiourea)185 - 175
C-4 (Aromatic)142 - 138
C-1 (Aromatic)137 - 133
C-2, C-6 (Aromatic)130 - 128
C-3, C-5 (Aromatic)125 - 120
C-a (Benzylic)38 - 34
C-b, C-c, C-d (Internal)33 - 22
C-e (Terminal)15 - 13

Computational and Theoretical Investigations of 4 Pentylphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of thiourea (B124793) derivatives. These methods offer a balance between accuracy and computational cost, making them a powerful tool for molecular analysis.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (4-Pentylphenyl)thiourea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its most stable three-dimensional conformation, known as the optimized geometry. researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

In a computational study on the closely related compound 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), the optimized molecular geometry confirmed the stability and reliability of the calculated bond lengths and angles, which showed close alignment with experimental values. researchgate.net For this compound, similar calculations would reveal the spatial arrangement of the pentyl chain relative to the phenylthiourea (B91264) core, influencing its physical and chemical properties.

Table 1: Representative Optimized Geometrical Parameters for a Thiourea Derivative (4TFMPTU)

ParameterBond Length (Å) / Bond Angle (°)
C=S~1.68
C-N (amide)~1.38
C-N (phenyl)~1.41
N-H~1.01
C-S-N (angle)~115°
N-C-N (angle)~118°
Note: Data is based on the analogous compound 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) as a representative example. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. scispace.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity.

For thiourea derivatives, the HOMO is often located on the thiourea moiety, indicating this as a likely site for electrophilic attack, while the LUMO may be distributed across the phenyl ring system. ugr.es In the case of 4TFMPTU, the HOMO-LUMO energy gap was calculated to be 2.12 eV, suggesting a degree of chemical reactivity and a susceptibility to electronic transitions. researchgate.net A similar analysis for this compound would be essential to predict its reactivity in various chemical environments.

Table 2: Frontier Molecular Orbital Energies for a Thiourea Derivative (4TFMPTU)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
Energy Gap (ΔE)5.0
Note: Data is based on the analogous compound 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) as a representative example. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.comrug.nl The MEP map displays color-coded regions, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor areas (positive potential, prone to nucleophilic attack). mdpi.com

For a molecule like this compound, the MEP map would likely show a high negative potential around the sulfur atom of the thiourea group, making it a primary site for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amine groups would exhibit positive potential, indicating their role as hydrogen bond donors. The pentyl chain, being a non-polar hydrocarbon, would be represented by a neutral potential region. Analysis of 4TFMPTU revealed a highly negative charge on the nitrogen atom within the thiourea moiety. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.

Conformational Flexibility and Stability in Solution

Molecular Dynamics simulations can be employed to study the conformational flexibility of this compound in a solvent, such as water or an organic solvent. nih.govlew.ro These simulations track the movements of each atom over time, revealing how the molecule folds and flexes. The long pentyl chain, in particular, will have a significant impact on the molecule's conformational landscape, adopting various orientations that can influence its solubility and ability to interact with biological targets. By analyzing the simulation trajectory, the most stable and frequently occurring conformations can be identified.

Ligand-Target Interaction Dynamics (In Silico Models)

In silico molecular docking and MD simulations are powerful techniques to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. rsc.org Molecular docking predicts the preferred binding orientation of the ligand within the active site of the target protein. rug.nl

Following docking, MD simulations can be run on the ligand-protein complex to assess the stability of the interaction over time. rsc.org These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For instance, studies on other thiourea derivatives have shown their potential to inhibit enzymes like urease and α-glucosidase, with docking studies revealing specific interactions with amino acid residues in the active site. rsc.orgrug.nl A computational investigation of 4TFMPTU highlighted its potential as a breast cancer inhibitor through strong binding affinities with multiple target proteins. researchgate.net Similar in silico studies on this compound could identify potential biological targets and elucidate its mechanism of action at a molecular level.

In Silico Prediction of Pharmacokinetic Properties

The evaluation of a compound's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical component of the drug discovery and development process. uin-malang.ac.id In recent years, in silico computational methods have emerged as indispensable tools for the early prediction of these properties, offering a rapid and cost-effective alternative to traditional experimental approaches. uniroma1.it For this compound, various ADME parameters can be computationally predicted using established models and software, providing valuable insights into its potential behavior within a biological system. uin-malang.ac.idnih.gov

These predictive models are built upon large datasets of experimentally determined properties and employ a range of computational techniques, from simple property calculations to more complex machine learning algorithms. uniroma1.itmdpi.com The predictions for this compound are derived from its molecular structure, considering physicochemical properties such as molecular weight, lipophilicity (log P), and polar surface area (PSA). nih.gov

Studies on various thiourea derivatives have demonstrated the utility of these predictive tools. researchgate.netmdpi.com For instance, research on novel thiourea derivatives of naproxen (B1676952) utilized the SwissADME web tool to predict gastrointestinal absorption, blood-brain barrier permeability, and potential for P-glycoprotein transport. researchgate.net Similarly, investigations into other thiourea-containing compounds have employed computational methods to assess their drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uin-malang.ac.idscitechnol.com These studies have shown that such predictions can effectively guide the selection and optimization of lead compounds. jchemlett.com

The predicted pharmacokinetic properties for this compound, based on computational models, are summarized in the following table. It is important to note that these are theoretical predictions and would require experimental validation.

Property CategoryParameterPredicted Value/ClassificationSignificance
Absorption Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeantNoSuggests the compound is unlikely to cross into the central nervous system.
Distribution Plasma Protein BindingHighThe compound is likely to be extensively bound to plasma proteins, affecting its free concentration.
Volume of Distribution (VDss)LowSuggests the compound may be primarily distributed in the bloodstream rather than tissues.
Metabolism Cytochrome P450 (CYP) InhibitionLikely inhibitor of CYP1A2, CYP2C9, CYP2C19Potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter 2 (OCT2) SubstrateNoIndicates that active renal secretion via this transporter is unlikely.
Drug-Likeness Lipinski's Rule of FiveYes (0 violations)The compound's physicochemical properties are within the range typical of orally active drugs.
Bioavailability Score0.55Represents a good probability of having at least 10% oral bioavailability.

This table is generated based on typical in silico predictions for structurally related thiourea derivatives and should be considered illustrative.

Computational Analysis of Hydrogen Bond Acidity and Basicity

The hydrogen bonding capabilities of a molecule are fundamental to its interactions with biological targets, such as enzymes and receptors. nih.gov Computational chemistry provides powerful methods to analyze and predict the hydrogen bond acidity (donor strength) and basicity (acceptor strength) of a compound like this compound. researchgate.net These analyses often involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic properties of the molecule. pku.edu.cn

The thiourea moiety, -NH-C(=S)-NH-, is the central feature governing the hydrogen bonding properties of this compound. mdpi.com It contains both hydrogen bond donor sites (the N-H protons) and a primary hydrogen bond acceptor site (the sulfur atom of the thiocarbonyl group). nih.govrsc.org

Hydrogen Bond Acidity (Donor Capability): The acidity of the N-H protons in the thiourea group determines their strength as hydrogen bond donors. Computational models can calculate properties like pKa or the electrostatic potential at the hydrogen atoms to quantify this. The acidity of these protons is influenced by the electronic nature of the attached phenyl group. The pentyl group, being an electron-donating group, slightly increases the electron density on the phenyl ring, which in turn can subtly modulate the acidity of the N-H protons compared to an unsubstituted phenylthiourea.

Theoretical studies on thiourea and its derivatives have established that the sulfur atom is a significantly better hydrogen bond acceptor than the nitrogen atoms. nih.gov The geometry of the thiourea group also influences its interaction patterns, with the N-H groups capable of forming specific hydrogen bonding motifs. mdpi.com A graph-set analysis is a theoretical approach that can be used to systematically describe the complex hydrogen-bond patterns that can form in the solid state. researchgate.net

The table below summarizes the key hydrogen bonding features of this compound based on theoretical considerations.

FeatureSiteComputational AssessmentPredicted Character
Hydrogen Bond Donor N-H ProtonspKa calculation, Electrostatic potential analysisModerate
Hydrogen Bond Acceptor C=S (Sulfur atom)Molecular Electrostatic Potential (MEP) minimum, Interaction energy calculationStrong

This table is a conceptual representation based on established computational studies of thiourea derivatives.

Investigation of Biological Activities and Associated Molecular Mechanisms of 4 Pentylphenyl Thiourea

Enzyme Inhibition Studies

A comprehensive search for enzyme inhibition studies involving (4-Pentylphenyl)thiourea yielded no specific results. While numerous thiourea (B124793) derivatives have been evaluated as inhibitors of various enzymes researchgate.netbiointerfaceresearch.commdpi.comresearchgate.netnih.gov, data for the 4-pentylphenyl substituted variant is not present in the reviewed literature.

Cholinesterase Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No published studies were identified that specifically profile the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research on other thiourea analogs has shown varied levels of cholinesterase inhibition, but these findings cannot be extrapolated to the specific compound researchgate.netresearchgate.netd-nb.info.

Urease and Tyrosinase Inhibition Kinetics

There is no available information on the kinetics of urease or tyrosinase inhibition by this compound. The scientific literature contains numerous examples of thiourea compounds acting as inhibitors of these enzymes researchgate.netnih.govmdpi.commdpi.comembrapa.br, often with detailed kinetic analysis, but this compound is not among the compounds studied in these reports.

Other Enzyme Systems (e.g., Proteases, α-Glucosidase, PI3K)

Investigations into the inhibitory effects of this compound on other significant enzyme systems such as proteases, α-glucosidase, and phosphoinositide 3-kinases (PI3K) did not yield any specific data. Although general screening methods and the activities of other thiourea derivatives against these enzyme classes are documented up.ac.zamdpi.comnii.ac.jp, research on this compound itself is absent from the available literature.

Mechanistic Elucidation of Enzyme-Inhibitor Interactions via Molecular Docking

No molecular docking studies illustrating the binding mechanisms of this compound with any enzyme targets have been published. Such computational studies are common for other biologically active thiourea derivatives to predict and explain their inhibitory activities, but have not been applied to this specific compound in the reviewed literature mdpi.comfip.orgdergipark.org.tr.

Exploration of Anticancer Potential

In vitro Cell-Based Assays for Cancer Cell Growth Inhibition

A thorough search for in vitro studies assessing the anticancer activity of this compound did not uncover any specific data. There are many reports on the cytotoxic effects of various thiourea derivatives against a wide range of cancer cell lines, often including IC50 values biointerfaceresearch.comresearchgate.netjppres.comanalis.com.mynih.govnih.gov. However, this compound has not been the subject of such published investigations.

Molecular Mechanisms of Action

The biological effects of thiourea derivatives are often attributed to their ability to modulate various cellular processes, including the induction of apoptosis, modulation of the cell cycle, and interference with signal transduction pathways. ebsco.com

Induction of Apoptosis:

Thiourea compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis. nih.gov Some thiourea derivatives can also upregulate pro-apoptotic factors like p53, a tumor suppressor protein that can trigger cell death in response to cellular stress or DNA damage. Research on other structurally related compounds suggests that the induction of apoptosis can be a key mechanism of their cytotoxic effects against cancer cell lines. nih.govscience.gov

Cell Cycle Modulation:

This compound and related compounds may exert their effects by interfering with the normal progression of the cell cycle. semanticscholar.org The cell cycle is a tightly regulated process that governs cell growth and division. nih.gov Some isothiocyanates, which are structurally related to thioureas, have been found to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This modulation can occur at various checkpoints within the cell cycle, preventing cells from entering the S-phase (DNA synthesis) or M-phase (mitosis). nih.gov

Interference with Signal Transduction Pathways:

Signal transduction pathways are complex communication networks that relay signals from the cell surface to the interior, dictating cellular responses. ebsco.com Thiourea derivatives have the potential to interfere with these pathways, disrupting the normal functioning of cells. ku.eduscispace.com For example, they may inhibit the activity of key signaling proteins like kinases, which are often dysregulated in diseases such as cancer. plos.org The RAS/MAPK pathway, a critical signaling cascade involved in cell proliferation and survival, is a potential target for such interference. springermedizin.debmrat.org

Antioxidant and Anti-radical Scavenging Properties

Thiourea and its derivatives are recognized for their antioxidant and radical scavenging capabilities. researchgate.nethueuni.edu.vnnih.gov These properties are crucial in combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov

The antioxidant activity of thiourea compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. researchgate.nethueuni.edu.vn Studies on various thiourea derivatives have demonstrated their ability to effectively scavenge free radicals, with the efficacy being influenced by their specific chemical structures. researchgate.nethueuni.edu.vnirb.hr The mechanism of action is believed to involve the donation of a hydrogen atom to the free radical, thereby neutralizing it. hueuni.edu.vnirb.hr

It is important to note that while some thiourea derivatives exhibit potent antioxidant activity, others may show more modest effects when compared to standard antioxidants like vitamin C. semanticscholar.org The specific antioxidant potential of this compound would require direct experimental evaluation.

Antioxidant AssayDescription
DPPH Assay Measures the scavenging of the stable free radical 2,2-diphenyl-1-picrylhydrazyl.
ABTS Assay Assesses the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.
FRAP Assay Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron.
CUPRAC Assay Cupric Ion Reducing Antioxidant Capacity assay determines the copper ion reducing ability of a substance.

Antimicrobial Activity Spectrum Analysis

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. researchgate.netmdpi.commdpi.com The antimicrobial efficacy can be attributed to several mechanisms, such as the disruption of bacterial cell membranes through the generation of reactive oxygen species. mdpi.com

Research has shown that the introduction of different functional groups to the thiourea core can significantly influence its antimicrobial properties. mdpi.com For instance, some 1-aroyl-3-arylthioureas have shown notable activity against Escherichia coli strains. mdpi.com Similarly, other derivatives have been effective against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The antifungal activity of thiourea compounds has also been documented, with some derivatives showing efficacy against Candida species. mdpi.commdpi.com

The specific antimicrobial spectrum of this compound would need to be determined through targeted screening against a panel of clinically relevant microorganisms.

Receptor Binding and Modulation Studies

The biological activity of a compound is often initiated by its binding to a specific receptor, which can be a protein, enzyme, or other biomolecule. jddtonline.infobiorxiv.org

Computational Modeling TechniqueDescription
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular Dynamics Simulation Simulates the physical movements of atoms and molecules to understand the dynamic behavior of the ligand-receptor complex over time.

Supramolecular Chemistry and Advanced Applications of 4 Pentylphenyl Thiourea

Anion Recognition and Sensing Capabilities

The design of synthetic receptors for anions is a cornerstone of supramolecular chemistry, with applications ranging from environmental monitoring to biological sensing. nih.gov Thiourea (B124793) derivatives are exemplary anion receptors due to their ability to form strong and directional hydrogen bonds.

Thiourea-based receptors are known to bind a variety of anions, with selectivity often dictated by the anion's basicity and geometry. researchgate.netnih.gov Studies on analogous N-aryl thioureas consistently show a predictable order of binding affinity for halides and oxoanions in polar aprotic solvents like DMSO.

The interaction strength is primarily governed by the acidity of the thiourea's N-H protons and the basicity of the anion. nih.gov For halides, the affinity typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. researchgate.net For common oxoanions, the binding strength is also related to their basicity and hydrogen-bonding capability, often following a trend such as: Acetate (AcO⁻) > Dihydrogen Phosphate (H₂PO₄⁻) > Nitrate (NO₃⁻). nih.govnih.gov

Table 1: General Binding Affinity Trends for Thiourea-Based Anion Receptors

Anion Class General Selectivity Trend
Halides F⁻ > Cl⁻ > Br⁻ > I⁻
Oxoanions H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻

Note: This table represents a generalized trend observed for N-aryl thiourea receptors in polar aprotic solvents. Specific affinities can vary based on the substituent on the aryl ring and solvent conditions.

The binding of an anion to a thiourea receptor can be monitored through various spectroscopic techniques, most notably UV-visible absorption and Nuclear Magnetic Resonance (NMR) spectroscopy. These changes form the basis of their function as chemosensors. nih.govmdpi.com

Upon the addition of an anion, the signals corresponding to the thiourea N-H protons in the ¹H NMR spectrum typically shift downfield, which indicates the formation of hydrogen bonds. nih.gov This provides direct evidence of the interaction in solution.

In UV-visible spectroscopy, two primary mechanisms are observed.

Hydrogen Bonding: The formation of a hydrogen-bonded complex can perturb the electronic environment of the chromophore (the phenyl ring system), leading to shifts in the absorption bands. mdpi.com

Deprotonation: With sufficiently basic anions, such as fluoride (B91410) or acetate, a proton can be completely transferred from the thiourea N-H group to the anion. rsc.org This deprotonation results in the formation of a thiouretanide anion, which causes a dramatic change in the electronic structure of the molecule. This often leads to the appearance of a new, intense absorption band at a longer wavelength, resulting in a distinct color change that is visible to the naked eye. nih.gov This makes these compounds effective colorimetric sensors for highly basic anions.

Table 2: Chemosensing Mechanisms of N-Aryl Thioureas

Interaction Mechanism Spectroscopic Observation Visual Outcome
Hydrogen Bonding Downfield shift of N-H protons in ¹H NMR; Minor shift in UV-Vis spectrum. No significant color change.

| Deprotonation | Disappearance of N-H proton signal in ¹H NMR; Appearance of a new, red-shifted band in UV-Vis spectrum. | Distinct color change (e.g., colorless to yellow/red). nih.gov |

The efficacy of thiourea derivatives as anion receptors stems directly from the two N-H groups, which act as a convergent pair of hydrogen-bond donors. nih.govsnu.ac.kr This bidentate interaction allows for a more stable and organized complex compared to single-point hydrogen bond donors. The sulfur atom of the thiocarbonyl group (C=S) enhances the acidity of the N-H protons compared to their urea (B33335) (C=O) analogues, making thioureas generally better hydrogen-bond donors and thus stronger anion receptors. researchgate.netrsc.org

The geometry of the thiourea group preorganizes the N-H donors to chelate a single anion. This interaction is highly directional and is fundamental to the recognition process. While more complex receptors incorporate thiourea units onto rigid scaffolds to enhance binding, even simple, flexible molecules like (4-Pentylphenyl)thiourea effectively utilize this intrinsic chelating ability of the thiourea moiety. snu.ac.kr

Spectroscopic and Colorimetric Chemosensing Mechanisms

Coordination Chemistry with Metal Ions

Thiourea and its derivatives are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. materialsciencejournal.orgnih.gov The coordination ability is primarily due to the presence of the soft sulfur donor atom and, in some cases, the nitrogen atoms.

This compound can coordinate to metal ions in several ways, leading to complexes with diverse structures and properties. The characterization of these complexes is typically achieved using techniques such as FT-IR and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. rsc.orgksu.edu.tr

The most common coordination modes are:

Monodentate S-Coordination: The ligand binds to the metal center exclusively through the sulfur atom of the thiocarbonyl group. This is the most prevalent mode of coordination for neutral thiourea ligands with many transition metals. materialsciencejournal.orgresearchgate.net

Bidentate S,N-Chelation: Upon deprotonation of one of the N-H groups (often under basic conditions), the ligand can act as a bidentate chelator, binding through both the sulfur atom and the anionic nitrogen atom. This forms a stable chelate ring. rsc.org

The resulting metal complexes can adopt various geometries, such as tetrahedral or square planar, depending on the metal ion and the stoichiometry of the complex. materialsciencejournal.org For instance, N,N'-disubstituted thioureas have been shown to form stable, neutral, and water-insoluble complexes with many transition metals. ksu.edu.tr

Table 3: Common Coordination Modes of Thiourea Ligands with Metal Ions

Coordination Mode Description Typical Metal Ions
Monodentate (S-bonded) Ligand coordinates via the thiocarbonyl sulfur atom. Pd(II), Pt(II), Hg(II), Cu(II) materialsciencejournal.orgresearchgate.net
Bidentate (S,N-chelate) Deprotonated ligand coordinates via sulfur and nitrogen atoms. Ni(II), Co(II) rsc.orgresearchgate.net

| Bridging | Ligand bridges two metal centers. | Less common for simple thioureas |

The strong affinity of the thiourea sulfur atom for soft heavy metal ions makes it a valuable functional group for applications in metal ion separation and chelation. nih.gov Thiourea derivatives can be used to selectively extract toxic heavy metals such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) from aqueous solutions. nih.gov

For practical applications, the thiourea moiety is often incorporated into insoluble materials like polymers or functionalized silica (B1680970) gels. These chelating resins can then be used in solid-phase extraction systems to sequester target metal ions from industrial wastewater or environmental samples. scirp.org The unique feature of thiourea is its ability to form stable cationic complexes with certain transition metals, which has been exploited in hydrometallurgical processes for the leaching and recovery of precious metals like gold and silver. 911metallurgist.com

Characterization of Metal Complexes and Their Stability

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Within this field, thiourea derivatives have emerged as a privileged class of catalysts, primarily due to their ability to act as potent hydrogen bond donors. nih.govrsc.org This capacity allows them to activate substrates and stabilize transition states through non-covalent interactions, mimicking the function of some enzymes. nih.gov

The catalytic activity of thiourea compounds stems from the two N-H protons, which can form strong, directional hydrogen bonds with Lewis basic sites on a substrate molecule (e.g., the oxygen of a carbonyl group or a nitro group). nih.govwikipedia.org This interaction, often referred to as "dual hydrogen bonding," effectively lowers the energy of the reaction's transition state, thereby accelerating the transformation. wikipedia.org

The efficacy of a thiourea catalyst as a hydrogen bond donor is critically dependent on the acidity of its N-H protons. A common and highly successful strategy to enhance this acidity involves attaching electron-withdrawing groups to the aryl rings of the thiourea. wikipedia.org Substituents such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups significantly increase the catalytic activity by making the N-H protons more acidic and better hydrogen bond donors.

Conversely, the presence of electron-donating groups on the aryl ring is expected to decrease the acidity of the N-H protons, thereby diminishing the compound's catalytic potential. The pentyl group in this compound is an alkyl chain, which is known to be an electron-donating group through an inductive effect. Consequently, this compound is anticipated to be a significantly weaker hydrogen bond donor compared to its counterparts bearing electron-withdrawing substituents. This likely explains the absence of this compound in the scientific literature as a catalyst for hydrogen bond-mediated organic transformations.

Table 1: Effect of Substituents on Aryl Thiourea Catalysis (General Principles)

Substituent Type on Aryl RingElectronic EffectN-H AcidityHydrogen Bond Donor StrengthExpected Catalytic Activity
Electron-Withdrawing (e.g., -CF₃, -NO₂)-I, -MIncreasedStrongHigh
Electron-Donating (e.g., -CH₃, -C₅H₁₁)+IDecreasedWeakLow

This table illustrates general principles derived from the literature on thiourea catalysis; specific data for this compound is not available.

A major application of thiourea organocatalysis is in the field of asymmetric synthesis, where chiral thiourea derivatives are used to control the stereochemical outcome of a reaction. rsc.orgmdpi.com By incorporating a chiral scaffold into the catalyst's structure, it is possible to create a chiral binding pocket that preferentially binds to one prochiral face of a substrate, leading to the formation of one enantiomer of the product in excess. rsc.orgumich.edu

Numerous chiral thiourea catalysts, often derived from cinchona alkaloids, amino acids, or chiral diamines, have been successfully employed in a wide array of stereoselective reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comumich.eduresearchgate.net The success of these catalysts again relies on the precise positioning of the thiourea's N-H groups to activate the substrate within a defined chiral environment.

A search of the scientific literature does not yield any examples of chiral catalysts derived from this compound being used in stereoselective transformations. Given that the achiral parent compound is not an effective hydrogen bond donor, it is unlikely that its chiral derivatives would exhibit significant catalytic activity or be capable of inducing high levels of stereoselectivity. The development of effective stereoselective catalysts has logically focused on thiourea scaffolds that possess the electronic properties required for strong substrate activation.

Table 2: Common Chiral Scaffolds for Thiourea-Based Organocatalysts

Chiral SourceResulting Catalyst TypeTypical Applications
Cinchona AlkaloidsBifunctional Amine-ThioureasMichael Additions, Aza-Henry Reactions
Amino Acids/DerivativesBifunctional Amine/Acid-ThioureasMannich Reactions, Aldol Reactions
1,2-DiaminocyclohexaneBifunctional Amine-ThioureasStrecker Reactions, Pictet-Spengler Reactions

This table presents examples of established chiral thiourea catalysts to provide context. No data exists for catalysts based on this compound.

Future Perspectives and Advanced Research Trajectories for 4 Pentylphenyl Thiourea

Rational Design and Synthesis of Next-Generation Thiourea (B124793) Derivatives

The structural scaffold of (4-Pentylphenyl)thiourea presents a versatile platform for the rational design and synthesis of new, more potent, and selective derivatives. The core principle of rational drug design involves modifying a lead compound to enhance its desired biological activity while minimizing off-target effects. For thiourea derivatives, this approach has already proven fruitful in other contexts, such as the development of potent inhibitors for HIV reverse transcriptase. nih.gov

Future synthetic strategies for modifying this compound could involve several key approaches:

Substitution on the Phenyl Ring: Introducing various functional groups onto the pentyl-substituted phenyl ring can modulate the compound's electronic and steric properties. For instance, the addition of electron-withdrawing or electron-donating groups could influence its binding affinity to biological targets. biointerfaceresearch.com

Alkyl Chain Variation: The pentyl chain contributes to the lipophilicity of the molecule, which can affect its membrane permeability and pharmacokinetic properties. analis.com.my Synthesizing analogs with varying chain lengths or introducing branching could optimize these characteristics.

The synthesis of these next-generation derivatives will likely employ established methods for thiourea formation, such as the reaction of isothiocyanates with primary or secondary amines. researchgate.netmdpi.com The overarching goal is to create a library of analogs with diverse structural features, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

Integration of High-Throughput Screening with Computational Methods

To efficiently evaluate the biological potential of newly synthesized this compound derivatives, the integration of high-throughput screening (HTS) with computational methods is paramount. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, while computational approaches can predict their activity and guide the selection of the most promising candidates for synthesis and further testing. nih.govresearchgate.net

This integrated workflow can be envisioned in several stages:

Virtual Screening: Before synthesizing a large library of compounds, computational docking studies can be performed to predict the binding affinity of virtual this compound analogs to known or predicted biological targets. biointerfaceresearch.com This in silico screening helps to prioritize compounds that are most likely to be active.

High-Throughput Biological Assays: The prioritized compounds are then synthesized and subjected to HTS. These assays can be biochemical, measuring the inhibition of a specific enzyme, or cell-based, assessing effects on cellular processes like proliferation or apoptosis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: The data generated from HTS can be used to build QSAR models. These models mathematically relate the chemical structure of the compounds to their biological activity, enabling the prediction of the activity of yet-to-be-synthesized derivatives and further refining the rational design process. nih.gov

The synergy between computational modeling and HTS will significantly accelerate the discovery of this compound derivatives with optimized therapeutic potential by narrowing down the experimental workload to focus on the most promising candidates. hovione.com

Exploration of Novel Biological Targets and Therapeutic Modalities

While the full spectrum of biological activities of this compound is still under investigation, the broader class of thiourea derivatives has demonstrated a wide range of therapeutic effects, including anticancer, antibacterial, and antiviral properties. mdpi.com A key future research direction will be to identify the specific biological targets through which this compound and its analogs exert their effects.

Potential therapeutic areas and targets to explore include:

Oncology: Thiourea derivatives have been shown to target various pathways involved in cancer progression. biointerfaceresearch.com For instance, some derivatives inhibit microtubule polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells. elsevierpure.com Investigating the effect of this compound on tubulin dynamics and other cancer-related targets like protein kinases or signaling pathways is a promising avenue.

Infectious Diseases: The thiourea scaffold is present in drugs used to treat infections like tuberculosis. nih.gov Screening this compound derivatives against a panel of pathogenic bacteria and viruses could uncover novel antimicrobial agents.

Neurodegenerative Diseases: Some sulfur-containing compounds have shown potential in the context of Alzheimer's disease. mdpi.com Exploring the ability of this compound to modulate targets relevant to neurodegeneration, such as protein aggregation or oxidative stress, could open up new therapeutic possibilities.

Identifying the molecular targets is crucial for understanding the mechanism of action and for the development of safer and more effective therapeutic agents. nih.gov

Development of this compound-Based Functional Materials and Probes

Beyond its potential therapeutic applications, the unique chemical properties of the thiourea moiety make this compound an attractive building block for the development of functional materials and chemical probes.

Chemical Sensors: The ability of the thiourea group to coordinate with metal ions makes it a candidate for use in chemical sensors. mdpi.com this compound could be incorporated into materials designed to detect specific metal ions through changes in optical or electrochemical properties. The fluorescence behavior of thiourea derivatives suggests their potential in creating fluorescence-based sensing tools for environmental pollutants. mdpi.com

Corrosion Inhibitors: Thiourea derivatives have been investigated as corrosion inhibitors for various metals in acidic environments. mdpi.com The pentyl group in this compound could enhance its adsorption onto metal surfaces, potentially leading to improved corrosion protection.

Organic Synthesis: The thiourea functional group is a versatile intermediate in organic synthesis. mdpi.com this compound could serve as a precursor for the synthesis of various heterocyclic compounds with interesting chemical and biological properties.

Functional Materials: The trifluoromethyl group, a common motif in functional materials, can be incorporated into molecules through various synthetic routes. dur.ac.uk While not a direct application of this compound, the principles of designing functional organic materials are relevant. The self-assembly properties of thiourea derivatives, driven by hydrogen bonding, could be exploited to create novel supramolecular structures and functional materials. mdpi.com

The exploration of this compound in materials science is a relatively untapped area with the potential for significant innovation.

Q & A

Basic: What are the critical parameters for synthesizing (4-Pentylphenyl)thiourea with high purity?

Answer:
Synthesis of this compound requires precise control of reaction conditions. Key steps include:

  • Substrate Preparation : Start with 4-pentylaniline and thiophosgene or isothiocyanate derivatives under inert atmospheres to prevent oxidation .
  • Reagent Ratios : Maintain a 1:1 molar ratio of amine to thiocarbonyl reagent to minimize byproducts like symmetrical thioureas.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity (>95%) can be verified via HPLC or NMR .
  • Crystallography : Single-crystal X-ray diffraction (as in related thiourea derivatives) confirms structural integrity and hydrogen-bonding patterns critical for stability .

Basic: How does solvent polarity affect the solubility and reactivity of this compound?

Answer:

  • Solubility Profile : Like thiourea derivatives, this compound dissolves readily in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity (137 g/L in water at 20°C for unsubstituted thiourea). The pentyl group enhances lipophilicity, improving solubility in aprotic solvents like dichloromethane .
  • Reactivity Implications : Polar solvents stabilize transition states in nucleophilic reactions (e.g., gold leaching), while non-polar solvents favor aggregation, reducing catalytic activity. Solvent choice should align with target applications (e.g., organic synthesis vs. material science) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions in bioactivity data (e.g., apoptosis induction vs. inertness) require:

  • Systematic Replication : Reproduce studies under standardized conditions (e.g., cell lines, exposure times). For example, discrepancies in ΔψM (mitochondrial membrane potential) measurements may arise from varying assay protocols (JC-1 vs. TMRM dyes) .
  • Computational Validation : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50 values. Studies on analogous compounds show thiourea’s sulfur atom mediates electron transfer, influencing cytotoxicity .
  • Meta-Analysis : Cross-reference toxicity data from structured databases (e.g., NTP reports) to identify outliers or confounding variables (e.g., impurity levels) .

Advanced: What experimental designs are recommended for assessing the environmental toxicity of this compound?

Answer:

  • Acute Toxicity : Follow OECD Guideline 423, administering graded doses to rodent models (e.g., 50–500 mg/kg) and monitoring mortality, organ weight changes, and histopathology over 14 days .
  • Ecotoxicity Assays : Use Daphnia magna (48-hr LC50) and Aliivibrio fischeri (bioluminescence inhibition) to evaluate aquatic toxicity. Note: Unsubstituted thiourea shows moderate ecotoxicity (EC50: 12 mg/L in Daphnia), but alkylation may alter bioavailability .
  • Longitudinal Studies : Track bioaccumulation in soil-plant systems (e.g., Brassica napus) using LC-MS/MS to quantify residues in roots/shoots.

Advanced: How can computational methods optimize the design of this compound-based materials?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with target substrates (e.g., gold nanoparticles) to predict adsorption efficiency. For example, thiourea’s sulfur binds Au(111) surfaces with ~1.8 eV adsorption energy .
  • QSPR Modeling : Correlate substituent effects (e.g., pentyl chain length) with properties like logP or thermal stability. Studies on aryl-thioureas show alkyl groups enhance hydrophobicity, improving membrane permeability in drug delivery .
  • Docking Studies : Screen against protein targets (e.g., Bcl-2 for apoptosis) using AutoDock Vina. Adjust torsion angles of the thiourea moiety to optimize binding affinity .

Advanced: What methodologies enhance the selectivity of this compound in environmental remediation applications?

Answer:

  • Polymer Hybridization : Incorporate into flocculants (e.g., polyacrylamide-thiourea hybrids) to selectively bind phosphate ions. Optimize monomer ratios to achieve >40% phosphate removal without co-precipitating nitrates .
  • pH Optimization : Conduct batch adsorption experiments at pH 3–7. Thiourea derivatives exhibit maximal metal-binding capacity (e.g., Au⁺) under acidic conditions due to protonation of amino groups .
  • Recyclability Tests : Assess reusability via sequential adsorption-desorption cycles (e.g., eluting bound metals with thiourea/thiocyanate mixtures).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.